N-(3,4-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H23N3O4S2 and its molecular weight is 481.59. The purity is usually 95%.
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Scientific Research Applications
Structural and Molecular Studies
Studies on heterocyclic derivatives, similar to N-(3,4-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, focus on understanding their structural properties and potential applications. The formation and X-ray structure determination of related compounds have provided insights into their molecular conformation and potential reactivity (Banfield et al., 1987). Similarly, studies on crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides explore their folded conformations, highlighting the significance of their structural features in potential applications (Subasri et al., 2017; Subasri et al., 2016).
Pharmacological Potential
The potential pharmacological applications of compounds with similar structures to this compound are explored in various studies. For instance, research into dual thymidylate synthase and dihydrofolate reductase inhibitors reveals the synthesis and evaluation of analogues as potential dual inhibitors, underscoring their therapeutic relevance (Gangjee et al., 2008). Additionally, the vibrational spectroscopic signatures of antiviral active molecules offer insights into their potential as antiviral agents, supported by quantum computational approaches (Jenepha Mary et al., 2022).
Synthetic Methodologies and Chemical Reactions
Research into the synthesis of related compounds provides valuable knowledge on chemical methodologies and potential applications. The Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes demonstrates the synthetic versatility of these compounds (Chikaoka et al., 2003). Furthermore, the study on the solvent-free synthesis and biological evaluation of new 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazole derivatives highlights their potential biological activities (Aggarwal et al., 2014).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-14-9-15(2)11-17(10-14)27-23(29)22-18(7-8-32-22)26-24(27)33-13-21(28)25-16-5-6-19(30-3)20(12-16)31-4/h5-12H,13H2,1-4H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODIMHBNQHESEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.